3-iodothiophene-2-carbohydrazide

Medicinal chemistry Compound library design Physicochemical property profiling

3-Iodothiophene-2-carbohydrazide (CAS 1866542-24-6) is a uniquely differentiated thiophene building block offering a strategic advantage in medicinal chemistry and materials science. The iodine substituent provides a low C–I bond dissociation energy (~218 kJ/mol), enabling efficient Sonogashira and Suzuki cross-couplings at room temperature—unlike bromo or chloro analogs requiring elevated temperatures. Its pronounced σ-hole magnitude (30–40 kcal/mol) delivers 2–3× stronger halogen bonding than bromine, critical for optimizing binding affinity in kinase ATP pockets, GPCR allosteric sites, and bromodomains. The heavy-atom effect further enhances intersystem crossing (kISC ~10⁸–10⁹ s⁻¹) for photodynamic therapy sensitizer development. For late-stage diversification, the carbohydrazide handle enables elaboration into 1,3,4-oxadiazoles, triazoles, and thiazolidinones. Choose this iodinated scaffold when C–I reactivity and halogen-bonding anchor strength cannot be compromised by lighter-halogen analogs.

Molecular Formula C5H5IN2OS
Molecular Weight 268.08 g/mol
CAS No. 1866542-24-6
Cat. No. B6601681
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-iodothiophene-2-carbohydrazide
CAS1866542-24-6
Molecular FormulaC5H5IN2OS
Molecular Weight268.08 g/mol
Structural Identifiers
SMILESC1=CSC(=C1I)C(=O)NN
InChIInChI=1S/C5H5IN2OS/c6-3-1-2-10-4(3)5(9)8-7/h1-2H,7H2,(H,8,9)
InChIKeyIWDNKDQOWWTXOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Iodothiophene-2-carbohydrazide (CAS 1866542-24-6): A Strategic Iodinated Building Block for Drug Discovery and Chemical Biology


3-Iodothiophene-2-carbohydrazide (CAS 1866542-24-6) is a halogenated heterocyclic building block consisting of a thiophene core substituted with an iodine atom at the 3-position and a carbohydrazide (–C(=O)NHNH₂) moiety at the 2-position, with a molecular formula of C₅H₅IN₂OS and a molecular weight of 268.08 g/mol [1]. This compound belongs to the broader class of thiophene-2-carbohydrazides, which are widely employed as versatile intermediates in medicinal chemistry for the synthesis of diverse bioactive heterocycles including 1,3,4-oxadiazoles, triazoles, and thiazolidinones [2]. The presence of the iodine atom at the 3-position confers unique synthetic utility in transition metal-catalyzed cross-coupling reactions (e.g., Sonogashira, Suzuki) and enables participation in halogen bonding interactions, distinguishing it from non-halogenated or differently halogenated analogs [3].

Critical Procurement Consideration for 3-Iodothiophene-2-carbohydrazide: Why Unsubstituted or Other Halogenated Analogs Are Not Interchangeable


Substituting 3-iodothiophene-2-carbohydrazide with thiophene-2-carbohydrazide or other 3-halogenated analogs (Br, Cl, F) compromises synthetic and biological performance due to the distinct physicochemical properties and reactivity profiles conferred by the iodine atom. The C–I bond exhibits significantly lower bond dissociation energy (approx. 218 kJ/mol) compared to C–Br (284 kJ/mol) and C–Cl (327 kJ/mol), rendering iodothiophenes substantially more reactive in palladium-catalyzed cross-coupling reactions such as Sonogashira and Suzuki couplings [1]. Additionally, the heavy atom effect of iodine enhances spin-orbit coupling, which can influence photophysical properties and enable applications in materials science not achievable with lighter halogens [2]. In medicinal chemistry contexts, iodine's larger van der Waals radius (1.98 Å vs. Br 1.85 Å, Cl 1.75 Å) and strong halogen bonding potential (σ-hole magnitude: I > Br > Cl > F) alter binding interactions with biological targets in ways that cannot be replicated by non-iodinated analogs [3]. These structural and electronic differences necessitate deliberate compound selection rather than generic substitution.

3-Iodothiophene-2-carbohydrazide (CAS 1866542-24-6): Quantified Differentiation Evidence Versus Closest Analogs


Molecular Weight Differentiation of 3-Iodothiophene-2-carbohydrazide Versus Other 3-Halogenated Analogs

3-Iodothiophene-2-carbohydrazide exhibits a molecular weight of 268.08 g/mol, which is 47.00 g/mol higher than the 3-bromo analog (221.08 g/mol), 91.46 g/mol higher than the 3-chloro analog (176.62 g/mol), and 107.91 g/mol higher than the 3-fluoro analog (160.17 g/mol) [1]. This substantial mass increment affects compound library design parameters including lipophilicity (predicted LogP ~1.5 for iodinated vs ~1.2 for brominated, ~0.9 for chlorinated, and ~0.6 for fluorinated analogs) and membrane permeability profiles [2].

Medicinal chemistry Compound library design Physicochemical property profiling

Enhanced Cross-Coupling Reactivity of 3-Iodothiophene-2-carbohydrazide Relative to Bromo and Chloro Analogs

The C–I bond in 3-iodothiophene-2-carbohydrazide (bond dissociation energy ~218 kJ/mol) exhibits substantially higher reactivity in palladium-catalyzed Sonogashira cross-coupling compared to the C–Br bond (~284 kJ/mol) in 3-bromothiophene-2-carbohydrazide and the C–Cl bond (~327 kJ/mol) in 3-chlorothiophene-2-carbohydrazide [1]. In representative Sonogashira reactions, 3-iodothiophenes achieve complete conversion to coupled products under mild conditions (room temperature to 60 °C) within 2–6 hours, whereas analogous 3-bromothiophenes require elevated temperatures (80–100 °C) and extended reaction times (12–24 hours) for comparable yields [2].

Organic synthesis Palladium catalysis Sonogashira coupling

Halogen Bonding Capacity of 3-Iodothiophene-2-carbohydrazide Versus Lighter Halogen Analogs

The iodine atom in 3-iodothiophene-2-carbohydrazide possesses a significantly larger σ-hole (positive electrostatic potential region) than bromine, chlorine, or fluorine, enabling stronger and more directional halogen bonding interactions with Lewis bases (e.g., carbonyl oxygens, aromatic nitrogens) [1]. Quantitative electrostatic potential calculations indicate that the maximum σ-hole potential (Vₛ,ₘₐₓ) on iodine is approximately 30–40 kcal/mol, compared to 20–25 kcal/mol for bromine and 10–15 kcal/mol for chlorine, with fluorine exhibiting negligible σ-hole character [2]. This translates to halogen bond interaction energies of –3 to –8 kcal/mol for iodine versus –1 to –4 kcal/mol for bromine in protein-ligand complexes [3].

Supramolecular chemistry Structure-based drug design Crystal engineering

Heavy Atom Effect of 3-Iodothiophene-2-carbohydrazide on Photophysical Properties Relative to Non-Iodinated Analogs

The iodine atom in 3-iodothiophene-2-carbohydrazide induces a heavy atom effect that enhances spin-orbit coupling and facilitates intersystem crossing (ISC) from singlet to triplet excited states [1]. For thiophene-based fluorophores, iodine substitution increases the ISC rate constant (kᵢₛ꜀) by 10–100-fold relative to hydrogen or alkyl-substituted analogs, resulting in phosphorescence quantum yields (Φₚ) of 0.05–0.15 for iodinated derivatives compared to <0.01 for non-iodinated analogs under ambient conditions [2]. This effect is quantifiable via measured singlet oxygen generation quantum yields (ΦΔ), where iodothiophenes typically exhibit ΦΔ = 0.3–0.6 versus <0.05 for non-halogenated thiophenes [3].

Materials science Photophysics Fluorescence quenching

Comparative Synthetic Accessibility of 3-Iodothiophene-2-carbohydrazide Derivatives via Sonogashira Coupling

3-Iodothiophene-2-carbohydrazide serves as an effective substrate for Sonogashira cross-coupling with terminal alkynes to generate diverse 3-alkynylthiophene-2-carbohydrazide derivatives [1]. In a representative study employing 3-iodothiophenes, Sonogashira coupling yields ranged from 61% to 92% under mild conditions (room temperature, Pd(PPh₃)₂Cl₂/CuI catalyst system), whereas analogous 3-bromothiophenes required elevated temperatures (80 °C) to achieve comparable yields (55–85%) [2]. The iodine atom facilitates oxidative addition to Pd(0) with a rate constant approximately 50–100× greater than the corresponding bromo analog, as established by kinetic studies of aryl halide oxidative addition [3].

Medicinal chemistry Parallel synthesis Library generation

Limited Direct Biological Activity Data: Acknowledged Evidence Gap for 3-Iodothiophene-2-carbohydrazide

A comprehensive literature search reveals an absence of peer-reviewed, head-to-head comparative biological activity data (IC₅₀, MIC, EC₅₀) for 3-iodothiophene-2-carbohydrazide against its bromo, chloro, fluoro, or methyl analogs. Available vendor descriptions reference 'potential anticancer properties' [1] without providing quantitative assay results. Studies on related thiophene-2-carbohydrazide derivatives report antimicrobial activity with MIC values ranging from 0.12 to 7.81 μg/mL against various bacterial strains [2] and antiproliferative activity against cancer cell lines [3]; however, the specific contribution of the 3-iodo substituent has not been isolated or quantified in comparative studies. This evidence gap precludes direct, data-driven procurement decisions based on biological performance differentiation at this time.

Biological evaluation Anticancer screening Antimicrobial testing

Optimized Application Scenarios for 3-Iodothiophene-2-carbohydrazide Based on Quantified Differentiation Evidence


Synthesis of 3-Alkynylthiophene-2-carbohydrazide Libraries via Sonogashira Coupling

3-Iodothiophene-2-carbohydrazide is optimally employed as a substrate in Sonogashira cross-coupling reactions with terminal alkynes to generate diverse 3-alkynylthiophene-2-carbohydrazide derivatives [1]. The C–I bond's lower dissociation energy (~218 kJ/mol) enables coupling under mild conditions (room temperature to 60 °C) with yields of 61–92%, whereas the corresponding bromo analog requires elevated temperatures (80 °C) for comparable conversion [2]. This scenario is particularly suited for parallel synthesis workflows where thermal sensitivity of other functional groups precludes high-temperature conditions. The resulting 3-alkynyl derivatives serve as versatile intermediates for further elaboration into fused heterocycles such as thieno[2,3-c]pyran-7-ones and polyheterocyclic compounds [3].

Structure-Based Drug Design Targeting Halogen-Binding Pockets

For drug discovery programs targeting protein pockets with established halogen bonding capacity (e.g., kinase ATP-binding sites, GPCR allosteric sites, bromodomains), 3-iodothiophene-2-carbohydrazide provides a superior halogen bonding anchor relative to bromo or chloro analogs [1]. The iodine atom's σ-hole magnitude (Vₛ,ₘₐₓ 30–40 kcal/mol) enables interaction energies of –3 to –8 kcal/mol with backbone carbonyls or side-chain Lewis bases, approximately 2–3× stronger than bromine [2]. This enhanced interaction can translate to improved binding affinity and selectivity in structure-guided optimization campaigns. The carbohydrazide moiety additionally provides a synthetic handle for elaboration into hydrazones, oxadiazoles, and triazoles [3].

Photodynamic Therapy Sensitizer Development Leveraging Heavy Atom Effect

3-Iodothiophene-2-carbohydrazide and its derivatives are applicable in the development of photodynamic therapy (PDT) sensitizers and triplet state emitters, where the heavy atom effect of iodine enhances intersystem crossing (ISC) and singlet oxygen generation [1]. The ISC rate constant for iodothiophenes (kᵢₛ꜀ ~10⁸–10⁹ s⁻¹) is 10–100× greater than non-iodinated analogs, resulting in singlet oxygen quantum yields (ΦΔ) of 0.3–0.6 versus <0.05 for non-halogenated thiophenes [2]. This quantified advantage supports procurement for materials science and photobiology research programs requiring efficient triplet state population under mild irradiation conditions.

Synthetic Intermediate for Diversification into Bioactive Heterocycles

As a member of the thiophene-2-carbohydrazide family, 3-iodothiophene-2-carbohydrazide is a validated precursor for synthesizing 1,3,4-oxadiazoles, triazoles, and thiazolidinones, classes of heterocycles with established antimicrobial and antiproliferative activities [1]. While direct biological data for the parent 3-iodo compound is lacking, the iodine substituent remains available for orthogonal cross-coupling reactions (Sonogashira, Suzuki, Ullmann) throughout the synthetic sequence, enabling late-stage diversification [2]. This scenario positions 3-iodothiophene-2-carbohydrazide as a strategic intermediate for generating structurally diverse screening libraries where both the iodinated core and derived heterocycles can be evaluated in parallel.

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